molecular formula C12H11BrN2O2 B2558289 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1152547-68-6

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2558289
CAS No.: 1152547-68-6
M. Wt: 295.136
InChI Key: JYEGSKXXYCHKCU-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it might interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.

    2,5-Dimethylpyrrole: A pyrrole ring with two methyl groups attached.

    Pyrrole-3-carboxylic acid: A pyrrole ring with a carboxylic acid group attached.

Uniqueness

1-(5-bromopyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its combination of a bromopyridine moiety with a dimethyl-substituted pyrrole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-5-10(12(16)17)8(2)15(7)11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEGSKXXYCHKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(C=C2)Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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